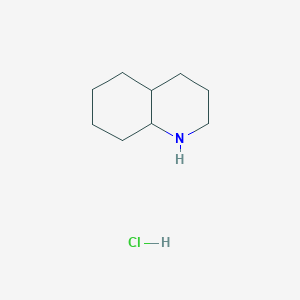

Decahydroquinoline hydrochloride

Description

Structural Significance and Foundational Role in Complex Molecular Architectures

The decahydroquinoline (B1201275) framework is a key structural component in numerous complex natural products, most notably a large subgroup of lipophilic poison-frog alkaloids. mdpi.comnih.gov The total synthesis of alkaloids such as ent-cis-195A and cis-211A, which were isolated from the skin of Neotropical poison frogs, highlights the importance of the decahydroquinoline core. mdpi.comjcu.edu These syntheses are multi-step processes that rely on the decahydroquinoline scaffold as the central structural element, with various substituents installed to achieve the final natural product. mdpi.com

The absolute configuration of the decahydroquinoline nucleus is critical to the biological activity of these alkaloids. mdpi.comjcu.edu For instance, the total synthesis of cis-211A was instrumental in unambiguously determining its absolute stereochemistry. mdpi.comjcu.edu Interestingly, the decahydroquinoline core of cis-211A was found to be a mirror image of that in cis-195A, despite both being isolated from the same frog species. jcu.edu This structural variance underscores the scaffold's role in creating stereochemical diversity in natural products. Its application extends to being a building block for specialty polymers and an intermediate in the synthesis of various pharmaceuticals. chemimpex.com

Historical Trajectories and Evolution of Decahydroquinoline Research in Organic Chemistry

Research involving the decahydroquinoline scaffold has evolved from fundamental synthesis and characterization to its application in the stereoselective total synthesis of intricate molecules. Early methods focused on the straightforward hydrogenation of the aromatic quinoline (B57606) ring system over metal catalysts to produce the saturated decahydroquinoline structure. chemicalbook.com

Contemporary research now leverages the decahydroquinoline scaffold's inherent stereochemistry to build complex targets. The total syntheses of poison frog alkaloids like pumiliotoxins and others, such as PTX 209F and hPTX 223G, showcase advanced synthetic strategies where the decahydroquinoline ring system is a pivotal intermediate. scilit.com These modern synthetic routes often establish the critical stereocenters of the decahydroquinoline core early in the sequence, which then guide the stereochemical outcome of subsequent reactions. The hydrochloride salt of the final alkaloid is often prepared for purification and characterization, as demonstrated in the synthesis of ent-cis-195A, which was converted to ent-cis-195A·HCl. mdpi.com

Decahydroquinoline as a Privileged Scaffold for Mechanistic and Synthetic Investigations

The concept of a "privileged scaffold" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme by making simple modifications. The aromatic quinoline ring is widely recognized as such a scaffold in medicinal chemistry, and its saturated analogue, decahydroquinoline, also fits this description. It serves as a versatile template for creating diverse molecular architectures. chemimpex.com

The decahydroquinoline structure is also utilized in fundamental mechanistic studies. For example, it has been used as a model compound in hydrodenitrogenation research, a critical process in the petroleum industry for removing nitrogen from fuel sources. chemicalbook.comsigmaaldrich.com These studies, using catalysts like Ni-MoS₂/γ-Al₂O₃, help elucidate the mechanisms of C-N bond cleavage. chemicalbook.comsigmaaldrich.com Furthermore, related structures are employed in mechanistic probes of enzymes, such as the use of fluoro-dehydroquinic acids to study dehydroquinase, which provides insight into enzyme reaction mechanisms. nih.gov The stable, well-defined conformational properties of the decahydroquinoline ring system make it an excellent platform for these detailed mechanistic and synthetic investigations.

Interactive Data Tables

Physicochemical Properties of Decahydroquinoline Isomers

This table summarizes key physical and chemical properties for the decahydroquinoline molecule, which exists as a mixture of cis and trans isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇N | sigmaaldrich.comnih.govscbt.com |

| Molecular Weight | 139.24 g/mol | sigmaaldrich.comnih.govscbt.com |

| CAS Number (Mixture) | 2051-28-7 | sigmaaldrich.comchemicalbook.com |

| Appearance | Clear colorless to light yellow low melting solid | chemicalbook.com |

| Density | 0.933 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.4916 | sigmaaldrich.comchemicalbook.com |

Decahydroquinoline Hydrochloride Properties

This table provides specific data for the hydrochloride salt form.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇N·HCl | chemicalbook.com |

| Molecular Weight | 175.7 g/mol | chemicalbook.com |

| CAS Number | 51304-76-8 | chemicalbook.com |

| Melting Point | 181 °C | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN |

|---|---|

Molecular Weight |

175.70 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |

InChI Key |

KFAXGMJWIVKJES-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCN2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Decahydroquinoline and Its Congeners

Diastereoselective and Enantioselective Construction of Decahydroquinoline (B1201275) Core Structures

The precise control of stereochemistry during the formation of the decahydroquinoline framework is paramount for the successful synthesis of target natural products. Chemists have devised a variety of elegant strategies to achieve high levels of diastereoselectivity and enantioselectivity.

Biomimetic Cyclization Strategies and Their Stereochemical Control

Nature provides inspiration for the synthesis of complex molecules through biomimetic cyclizations, which often proceed with remarkable stereochemical control. In the context of decahydroquinoline synthesis, intramolecular acylnitroso Diels-Alder reactions have proven to be a powerful tool. For instance, the synthesis of (–)-pumiliotoxin C utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction of a hydroxamic acid derived from L-malic acid. rsc.org This cycloaddition generates a trans-1,2-oxazino lactam with significantly enhanced diastereoselectivity compared to the reaction in chloroform. rsc.org Subsequent transformations, including reductive N–O bond cleavage and aldol (B89426) condensation, lead to the all-cis-decahydroquinoline core. rsc.org Similarly, the enantioselective total synthesis of (–)-lepadin B employs an intramolecular acylnitroso Diels-Alder reaction to construct the trans-1,2-oxazinolactam intermediate. nih.govacs.org

Chiral Auxiliary and Organocatalytic Approaches for Asymmetric Induction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org (R)-Phenylglycinol is a notable chiral auxiliary used in the synthesis of enantiopure cis-decahydroquinolines. nih.govnih.gov A key step involves the stereoselective cyclocondensation of an unsaturated δ-keto ester derivative with (R)-phenylglycinol to form tricyclic oxazoloquinolone lactams. nih.gov These intermediates can then be further manipulated to generate various substituted decahydroquinolines. nih.govacs.org For example, reaction with Grignard reagents can lead to cis-decahydroquinolines with a C8a aza-quaternary stereocenter, while reaction with Michael acceptors followed by reductive cleavage can produce cis- or trans-decahydroquinolines with a C4a all-carbon quaternary stereocenter. nih.govacs.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and it has been successfully applied to the construction of decahydroquinolines. thieme-connect.comacs.orgrsc.org A one-pot tandem organocatalyzed Michael reaction followed by a domino Robinson annulation/intramolecular aza-Michael reaction, promoted by LiOH, provides a rapid and efficient route to enantiopure cis-decahydroquinolines. acs.orgacs.org This method has been instrumental in the total synthesis of the Lycopodium alkaloid lycoposerramine Z. acs.orgacs.org The use of chiral amine catalysts can trigger triple cascade reactions to afford highly functionalized decahydroquinolines. thieme-connect.com

Stereoconvergent Cyclocondensation Reactions and Their Scope

Stereoconvergent cyclocondensation reactions offer an elegant approach to generate a single stereoisomer from a mixture of starting material stereoisomers. The cyclocondensation of (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol with stereoisomeric mixtures of cyclohexanone-based δ-keto-acid and δ-keto-diacid derivatives can generate up to four stereocenters with well-defined configurations in a single step. nih.gov This process, which can involve dynamic kinetic resolution and desymmetrization of enantiotopic groups, provides access to enantiopure 8- and 6,8-substituted cis-decahydroquinolines, including those found in the myrioxazine family of alkaloids. nih.gov

Total Synthesis of Complex Decahydroquinoline-Containing Natural Products

The synthetic methodologies described above have enabled the total synthesis of numerous complex natural products containing the decahydroquinoline core. These syntheses not only provide access to these valuable compounds for biological studies but also serve as a testament to the power and versatility of modern synthetic organic chemistry.

Synthesis of Phlegmarine-Type Alkaloids (e.g., Cermizine B, Huperzine N)

Huperzine N is another complex phlegmarine (B1213893) alkaloid whose total synthesis has been accomplished. nih.govcsic.es A unified strategy for the synthesis of the cis-phlegmarine group of alkaloids led to the first synthesis of serratezomine E and the putative structure of huperzine N. nih.govcsic.es This strategy utilized a contrasteric hydrogenation method with Wilkinson's catalyst to achieve complete facial selectivity control. nih.govcsic.es The total syntheses of several other huperzine alkaloids, including huperzines A, B, H, K, M, O, Q, R, and U, have also been reported, showcasing the significant progress in this field. nih.govrsc.orgacs.orgthieme-connect.comrsc.org

Synthesis of Poison Frog Alkaloids (e.g., Pumiliotoxin C, Lepadins)

The dendrobatid poison frog alkaloids are a fascinating family of natural products with potent biological activities. Pumiliotoxin C, a member of this family, has been the target of numerous synthetic efforts. acs.orgacs.orgorganicchemistrydata.org One enantioselective synthesis of (–)-pumiliotoxin C starts from a chiral amino ester and an acetylenic sulfone, which acts as an alkene dipole equivalent. acs.org Another approach utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction to establish the key stereochemistry. rsc.org The total syntheses of other decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, have also been achieved, leading to the determination of the absolute stereochemistry of the latter. mdpi.comnih.gov

The lepadins are marine alkaloids that also feature the decahydroquinoline core. The enantioselective total synthesis of (+)-lepadin F was accomplished using an intermolecular aza-[3 + 3] annulation and a highly stereoselective hydrogenation as key steps. nih.govacs.org The total synthesis of (–)-lepadin B has been achieved through an enantioselective strategy featuring an intramolecular hetero-Diels-Alder reaction of an N-acylnitroso compound. nih.govacs.org Syntheses of lepadins D, E, and H have also been reported, contributing to the determination of their configurations. researchgate.net

Divergent Synthetic Pathways from Common Decahydroquinoline Intermediates

A powerful strategy in the synthesis of natural products and their analogs is the use of divergent pathways, where a common intermediate is transformed into multiple, structurally distinct target molecules. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies. Research has demonstrated the successful application of this strategy in the synthesis of various decahydroquinoline-type poison-frog alkaloids.

A notable example involves the divergent synthesis of alkaloids such as ent-cis-195A and cis-211A from a shared key intermediate. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net The synthesis commences from a known chiral starting material which, through a series of steps including a stereoselective Michael-type conjugate addition and an intramolecular aldol-type cyclization, yields a common enol triflate intermediate. mdpi.commdpi.com This pivotal intermediate can then be selectively elaborated to afford different alkaloid targets. For instance, one synthetic route may involve hydrogenation and subsequent deprotection to yield one alkaloid, while a different sequence of reactions, such as epoxidation followed by hydroboration, can lead to another. mdpi.com This strategy not only provides efficient access to multiple natural products but also allows for the synthesis of their analogs for biological evaluation. researchgate.netresearchgate.net

Table 1: Divergent Synthesis of Decahydroquinoline Alkaloids

| Target Alkaloid | Key Transformation from Common Intermediate | Overall Yield | Reference |

|---|---|---|---|

| ent-cis-195A | Hydrogenation and deprotection | 38% (16 steps) | mdpi.commdpi.com |

| cis-211A | Epoxidation and hydroboration | 31% (19 steps) | mdpi.commdpi.com |

Innovative Reaction Conditions and Methodological Advancements in Decahydroquinoline Synthesis

Recent progress in synthetic organic chemistry has led to the development of novel reaction conditions and methodologies that offer significant advantages over traditional batch processes. These advancements, including continuous flow systems, one-pot multicomponent reactions, and advanced catalytic systems, are being increasingly applied to the synthesis of complex heterocyclic frameworks like decahydroquinoline.

Continuous Flow Systems for Enhanced Reactivity and Scalability

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering benefits such as improved safety, enhanced heat and mass transfer, and greater scalability compared to conventional batch methods. nih.govresearchgate.netspringerprofessional.deuc.pt In a flow system, reagents are continuously pumped through a reactor, which can be a heated or cooled coil or a packed bed containing a catalyst. nih.govresearchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. nih.govspringerprofessional.de

While specific applications to the synthesis of decahydroquinoline hydrochloride are still emerging, the principles of flow chemistry are highly applicable. For instance, the synthesis of various nitrogen-containing heterocycles has been successfully demonstrated in flow, showcasing the potential for this technology to be adapted for the production of decahydroquinolines. mdpi.comnih.govrsc.orgfrontiersin.org The advantages of flow chemistry, such as the ability to safely handle hazardous intermediates and the ease of scaling up production, make it an attractive approach for the synthesis of pharmaceutical intermediates and active ingredients. springerprofessional.deuc.pt

One-Pot Multicomponent Reactions Towards Decahydroquinoline Frameworks

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation, without the need for isolating intermediates. semanticscholar.orgnih.govresearchgate.netresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. semanticscholar.orgmobt3ath.comrsc.org

The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been adapted for the synthesis of polyhydroquinolines, which are partially hydrogenated quinoline (B57606) derivatives. mobt3ath.comrsc.org In a typical reaction, an aldehyde, a β-dicarbonyl compound (like dimedone), an active methylene (B1212753) compound (such as ethyl acetoacetate), and an ammonium (B1175870) salt are condensed together to form the polyhydroquinoline core. mobt3ath.comrsc.org These reactions can often be carried out under mild and environmentally friendly conditions, sometimes even without a solvent or catalyst. mobt3ath.com The development of MCRs for the direct synthesis of the fully saturated decahydroquinoline framework is an active area of research, with the potential to significantly streamline the synthesis of these important compounds.

The table below provides examples of multicomponent reactions used to synthesize quinoline derivatives, which are precursors to decahydroquinolines.

Table 2: Multicomponent Synthesis of Quinoline Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Solvent- and catalyst-free, microwave irradiation | Polyhydroquinoline | High | mobt3ath.com |

| Aniline, Benzaldehyde, Styrene Oxide | p-TSA·H₂O | 2,3-Diarylquinoline | Good | thieme-connect.com |

| Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Co(II) complex | Polyhydroquinoline | Excellent | |

| Aldehyde, Phenylacetylene, Piperidine (B6355638) | Fe₃O₄-supported Lewis acid ionic liquid, ultrasound | Propargylamine (related synthesis) | High | rsc.orgrsc.org |

Development and Application of Advanced Catalytic Systems

The development of advanced catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis of decahydroquinolines. A key step in many synthetic routes is the hydrogenation of the quinoline or isoquinoline (B145761) ring system. This transformation typically requires a catalyst to facilitate the addition of hydrogen.

Significant progress has been made in the catalytic hydrogenation of quinolines to produce either partially hydrogenated (tetrahydroquinolines) or fully saturated (decahydroquinolines) products. nih.govrsc.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions can control the selectivity of the hydrogenation. For example, palladium-based catalysts, often supported on materials like carbon or alumina, are commonly used for the hydrogenation of the pyridine ring of quinoline to give 1,2,3,4-tetrahydroquinolines. rsc.orgrsc.org Achieving complete hydrogenation to the decahydroquinoline skeleton can be more challenging and may require more forcing conditions or different catalytic systems. rsc.org

Recent research has focused on developing more active and selective catalysts. For instance, cobalt-amido cooperative catalysts have been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which are valuable synthetic intermediates. nih.gov The use of nanostructured catalysts and novel support materials is also an active area of investigation, aiming to improve catalyst performance and reusability. rsc.orgrsc.org

The following table presents different catalytic systems used for the hydrogenation of quinolines.

Table 3: Catalytic Systems for Quinoline Hydrogenation

| Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Palladium on Al₂O₃-Ni foam | Quinoline | 1,2,3,4-Tetrahydroquinoline | High reusability, low Pd loading | rsc.org |

| Cobalt-amido complex | Quinoline | 1,2-Dihydroquinoline | High selectivity for partial hydrogenation | nih.gov |

| Palladium on nitrogen-doped carbon | Quinolines | 1,2,3,4-Tetrahydroquinolines | High activity and stability | rsc.org |

| Palladium on g-C₃N₄ | Decahydroquinoline (dehydrogenation) | Quinoline | Potential for hydrogen storage applications | researchgate.net |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Decahydroquinoline

Mechanistic Investigations of Decahydroquinoline (B1201275) Formation Reactions

The construction of the decahydroquinoline ring system can be achieved through various synthetic strategies, each with its own mechanistic nuances. Understanding these pathways is crucial for controlling stereochemistry and achieving high yields of the desired products.

Intramolecular Cyclization Pathways and Transition State Analysis

A prevalent method for synthesizing decahydroquinolines involves intramolecular cyclization reactions. nih.govnih.govnih.govlibretexts.org For instance, the Dieckmann cyclization, an intramolecular Claisen condensation of a diester, can be employed to form the carbocyclic ring of the decahydroquinoline system. libretexts.orgyoutube.com This reaction proceeds through the formation of an enolate ion from one ester group, which then acts as a nucleophile, attacking the other ester group within the same molecule to forge a new carbon-carbon bond and create a cyclic β-keto ester. libretexts.orgyoutube.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states of these cyclization reactions. These analyses provide insights into the diastereoselectivities observed in the formation of decahydroquinoline derivatives. researchgate.net The geometries of the exit transition states, for example, can predict the stereochemical outcome of the cyclization. researchgate.net

Epimerization and Isomerization Processes in Decahydroquinoline Synthesis

Epimerization and isomerization are key processes that can influence the stereochemical outcome of decahydroquinoline synthesis. mdpi.commdpi.comnih.gov Epimerization, the change in configuration at a single stereocenter, can occur under certain reaction conditions, leading to the formation of different diastereomers. mdpi.commdpi.com For example, in some synthetic routes, epimerization at a specific carbon atom can precede the cyclization step, ultimately determining the final stereochemistry of the decahydroquinoline ring system. mdpi.com The choice of catalyst can also play a critical role in preventing or promoting epimerization. For instance, using a tertiary amine catalyst instead of a secondary amine can prevent epimerization during a Knoevenagel condensation step by avoiding the formation of an iminium ion intermediate. nih.gov

Isomerization, a broader term that includes any process converting a molecule into an isomer, is also a significant consideration. nih.govprinceton.edu The selective isomerization of one diastereomer to another can be a powerful tool for accessing less stable or rare stereoisomers. princeton.edu

The Role of Iminium Ions and Enamines in Reaction Intermediates

Iminium ions and enamines are crucial intermediates in many reactions that form decahydroquinoline and other nitrogen-containing heterocycles. nih.govnih.govmasterorganicchemistry.commasterorganicchemistry.comyoutube.comorganic-chemistry.org Iminium ions, which contain a positively charged, double-bonded nitrogen atom, are highly electrophilic and can be readily attacked by nucleophiles. nih.govmasterorganicchemistry.com In the context of decahydroquinoline synthesis, an iminium salt can be formed from the reaction of a secondary amine with an aldehyde. nih.gov This intermediate can then tautomerize to form an enamine. nih.govmasterorganicchemistry.com

Enamines, which are characterized by a double bond adjacent to a nitrogen atom, are nucleophilic at the α-carbon and can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com The interplay between iminium ions and enamines is a key feature of many cascade reactions that lead to the rapid assembly of complex heterocyclic scaffolds like quinolizidines and indolizidines, which are structurally related to decahydroquinolines. nih.gov

Reactivity Studies of the Decahydroquinoline Scaffold

The fully saturated decahydroquinoline ring system exhibits a rich and varied reactivity, allowing for its transformation into a range of other important heterocyclic compounds.

Dehydrogenation Reactions to Quinoline (B57606) and Isoquinoline (B145761) Derivatives

One of the most significant reactions of the decahydroquinoline scaffold is its dehydrogenation to form the aromatic quinoline ring system. researchgate.netresearchgate.net This transformation is of particular interest in the context of liquid organic hydrogen carriers (LOHC), where decahydroquinoline can store and release hydrogen through reversible hydrogenation and dehydrogenation cycles. researchgate.netmdpi.com

The dehydrogenation process can be facilitated by various catalysts, including those based on palladium and ruthenium. researchgate.netresearchgate.net For example, visible-light-mediated aerobic dehydrogenation using a ruthenium complex, Ru(bpy)₃²⁺, can convert decahydroquinoline to quinoline through a series of successive tautomerization and dehydrogenation steps. researchgate.net The reaction proceeds through several intermediates with decreasing levels of saturation, which can be detected by mass spectrometry. researchgate.net Similarly, palladium catalysts supported on materials like carbon or graphitic carbon nitride have shown activity in the dehydrogenation of decahydroquinoline. researchgate.net

Ring-Opening Transformations Mediated by Specific Catalysts

The decahydroquinoline ring can also undergo ring-opening reactions, a process that can be valuable for the synthesis of different types of organic molecules. researchgate.netrsc.org The selective cleavage of carbon-carbon or carbon-nitrogen bonds within the ring can be achieved using specific catalysts. For instance, strong Brønsted acid catalysts like HY-zeolite have been studied for their ability to catalyze carbon-nitrogen bond scission in decahydroquinoline. osti.gov However, research has shown that this bond cleavage is more likely to occur at other catalytic sites. osti.gov

Nucleophilic Addition Reactions of Decahydroquinoline and its Derivatives

Nucleophilic addition is a fundamental reaction type for carbonyl compounds, and by extension, for heterocyclic compounds like decahydroquinoline which can be synthesized from or converted to species containing carbonyl or imine functionalities. masterorganicchemistry.comlibretexts.orgkhanacademy.org The core of this reaction involves the attack of a nucleophile on an electrophilic carbon atom. libretexts.org In the context of decahydroquinoline chemistry, this can manifest in various ways, often involving intermediates or derivatives.

The general mechanism of nucleophilic addition can be initiated by either a negatively charged nucleophile or a neutral one. libretexts.orgkhanacademy.org In the first step, the nucleophile attacks the electrophilic carbon of a C=O or C=N bond, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This is followed by protonation of the resulting alkoxide or amide anion to yield the final alcohol or amine product. libretexts.org The stereochemical outcome of such additions is significant; if the groups attached to the carbonyl or imine are different, a new chiral center can be created, often resulting in a racemic mixture of enantiomers due to the trigonal planar nature of the starting material allowing for attack from either face. libretexts.org

A notable example is the Wolff-Kishner reaction, which converts a ketone to an alkane. pressbooks.pub This reaction proceeds through the nucleophilic addition of hydrazine (B178648) (H₂N-NH₂) to a ketone, forming a hydrazone intermediate (R₂C=N-NH₂). pressbooks.pub Subsequent base-catalyzed steps involving deprotonation, double-bond migration, and the thermodynamically favorable loss of nitrogen gas lead to the formation of a carbanion, which is then protonated to give the alkane. pressbooks.pub

Catalysis and Reaction Kinetics in Decahydroquinoline Chemistry

Catalysis plays a pivotal role in the synthesis and transformation of decahydroquinoline, influencing both reaction rates and selectivity. libretexts.orgresearchgate.netunsri.ac.id Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org Catalysis can be broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it exists in a different phase. libretexts.org

Metal-Catalyzed Transformations and Their Kinetic Parameters

Transition metals, particularly those from group 10 like palladium and nickel, are widely employed as catalysts in organic synthesis. mdpi.com Palladium, in particular, is favored for its high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com

The hydrogenation of quinoline to decahydroquinoline is a key transformation that often utilizes metal catalysts. The kinetics of this reaction have been studied, revealing a sequential process. For the catalytic hydrogenation of quinoline, the reaction activation energies for the first and second steps have been determined to be 3.19 and 31.69 kJ/mol, respectively. researchgate.net This indicates different energetic barriers for the hydrogenation of the heterocyclic and carbocyclic rings. The reliability of kinetic models for this process has been verified by experimental data under varying conditions of hydrogen pressure, reactant concentration, and catalyst loading. researchgate.net

The dehydrogenation of N-substituted dodecahydrocarbazoles, which are structurally related to decahydroquinoline, has also been investigated. The rate of dehydrogenation of dodecahydro-N-ethylcarbazole over a Pd/SiO₂ catalyst was found to be dependent on the palladium particle size. researchgate.net This highlights the importance of catalyst morphology in determining reaction kinetics.

Photocatalytic Dehydrogenation: Mechanisms and Rate Constants

Photocatalysis offers an alternative approach to drive endergonic reactions like dehydrogenation by utilizing light energy. springernature.com In this process, a photocatalyst absorbs photons, leading to the generation of electron-hole pairs that can initiate redox reactions.

The dehydrogenation of dodecahydro-N-ethylcarbazole on a Pt(111) surface under ultrahigh vacuum conditions has been studied to understand the fundamental steps. researchgate.net The process begins with molecular adsorption, followed by C-H bond activation near the nitrogen atom. researchgate.net The first stable dehydrogenation product identified is octahydro-N-ethylcarbazole. researchgate.net This stepwise dehydrogenation continues at higher temperatures, though it can be accompanied by undesired side reactions like C-N bond scission. researchgate.net The rates of both desorption and dehydrogenation are influenced by the number of active sites blocked by reaction intermediates. researchgate.net

Investigation of Electron-Rich Nature in Michael Addition Reactions

The Michael addition is a versatile carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). youtube.comyoutube.comyoutube.com The electron-rich nature of certain decahydroquinoline derivatives can make them suitable as Michael donors.

The reaction is initiated by the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. youtube.com This is due to the delocalization of the partial positive charge to the β-carbon through resonance. youtube.comyoutube.com The resulting enolate intermediate is then protonated to give the final 1,4-addition product. youtube.com The strength of the nucleophile is a critical factor; weaker, more stabilized nucleophiles favor the Michael addition, whereas stronger, less stabilized nucleophiles may attack the carbonyl carbon directly in a 1,2-addition. youtube.com Enolates derived from dicarbonyl compounds are particularly effective Michael donors due to their increased stability. youtube.com

Stereochemical Analysis and Conformational Studies of Decahydroquinoline

Determination of Relative and Absolute Stereochemistry in Decahydroquinoline (B1201275) Derivatives

Establishing the precise three-dimensional arrangement of atoms in decahydroquinoline derivatives is critical. A combination of advanced spectroscopic techniques and X-ray crystallography is typically employed for unambiguous stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating the stereochemistry of decahydroquinoline derivatives in solution.

¹³C NMR Spectroscopy : The chemical shifts of carbon atoms in the ¹³C NMR spectrum are highly sensitive to the local stereochemical environment. Distinct spectral patterns have been identified that allow for the differentiation between cis and trans isomers and the assignment of stereochemistry at the four key stereogenic carbons in the decahydroquinoline core. nih.govacs.org For instance, analysis of ¹³C NMR data for phlegmarine-type Lycopodium alkaloids enabled the structural reassignment of huperzine K and huperzine M from previously reported cis derivatives to trans-decahydroquinolines. nih.govacs.org The chemical shifts for carbons in the ring-junction (C-4a and C-8a) and adjacent carbons are particularly diagnostic for the fusion stereochemistry. caribjscitech.com Substituent parameters derived from model systems can be used to calculate theoretical chemical shifts, which, when compared to experimental values, help confirm assignments. caribjscitech.com

Table 1: Representative ¹³C NMR Chemical Shift Data for Stereochemical Analysis Note: This table is illustrative. Actual chemical shifts vary with substitution and solvent.

| Carbon Position | Typical Shift Range in trans-Isomers (ppm) | Typical Shift Range in cis-Isomers (ppm) | Comments |

|---|---|---|---|

| C-2 | 45-55 | 42-52 | Sensitive to N-substitution and ring conformation. |

| C-4a | 35-45 | 30-40 | Key indicator of ring fusion stereochemistry. |

| C-8a | 55-65 | 50-60 | Key indicator of ring fusion stereochemistry. |

¹H NMR Coupling Constants : The magnitude of the coupling constant (J-value) between two protons provides information about the dihedral angle between them, as described by the Karplus equation. In the chair-like conformations of decahydroquinoline, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller values (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. libretexts.org This allows for the determination of the relative orientation of substituents on the rings.

Nuclear Overhauser Effect (NOE) : NOE spectroscopy identifies protons that are close in space, regardless of whether they are connected through bonds. For decahydroquinoline derivatives, NOE correlations are invaluable for confirming stereochemical assignments. For example, a strong NOE signal between two protons in a 1,3-diaxial relationship provides definitive evidence for their relative stereochemistry. mdpi.com NOESY experiments on synthetic intermediates of poison frog alkaloids were used to establish the syn relationship between a methyl group at C-5 and a proton at C-6, confirming the local stereochemistry. mdpi.com Automated NOE assignment algorithms, such as those in the CYANA software, have become fundamental in the structural analysis of complex molecules containing such ring systems. nih.govnih.gov

While NMR provides excellent data for molecules in solution, single-crystal X-ray crystallography offers the most precise and unambiguous determination of molecular structure in the solid state. nih.govnih.gov It provides exact bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry of all chiral centers. In the synthesis of complex natural products containing the decahydroquinoline core, X-ray analysis of a crystalline intermediate or the final product is often the definitive step in structure proof. nih.gov For example, the stereoselective synthesis of trans-endo-decahydroquinolin-4-one derivatives was confirmed by X-ray crystallography, which unambiguously established the relative stereochemistry resulting from the reaction. nih.gov

Conformational Analysis of Decahydroquinoline Isomers

The decahydroquinoline framework is not static but exists in a dynamic equilibrium of different conformations. The nature of the ring fusion dictates the conformational possibilities.

The two main diastereomers of decahydroquinoline are defined by the relative stereochemistry at the bridgehead carbons, C-4a and C-8a. chemspider.com

trans-Decahydroquinoline (B8913) : The hydrogen atoms at C-4a and C-8a are on opposite sides of the ring system. This arrangement results in a relatively rigid structure, analogous to trans-decalin, which is conformationally "locked" and cannot undergo a ring flip. nist.gov

cis-Decahydroquinoline (B84933) : The hydrogen atoms at C-4a and C-8a are on the same side of the ring. This isomer is conformationally flexible and can undergo a chair-chair ring inversion, resulting in two distinct conformers that are in equilibrium. nist.gov

Low-temperature ¹³C NMR studies have shown that for cis-decahydroquinoline itself, the conformational equilibrium favors the conformer where the nitrogen's lone pair occupies an 'inside' or sterically hindered position. rsc.org However, this equilibrium is sensitive to substitution. N-alkylation with groups like methyl or ethyl shifts the preference to the other conformer. rsc.org Protonation of the nitrogen atom, as in decahydroquinoline hydrochloride, also significantly influences the conformational equilibrium, making the two chair-chair conformers of the cis-isomer nearly equal in energy. rsc.orgrsc.org

The stability of different conformers is governed by steric and electronic interactions. In substituted decahydroquinolines, there is a strong preference for bulky substituents to occupy an equatorial position to minimize unfavorable 1,3-diaxial steric interactions. rsc.org Studies on methyl-substituted cis-decahydroquinolines have established that the conformational preference for a methyl group at C-4 to be equatorial is similar to that in cyclohexane, whereas the preference is considerably greater for methyl groups at C-2 or C-8a. rsc.org

A more recent and nuanced concept is that of orientational chirality . This phenomenon arises when the rotation around a chemical bond is hindered, leading to stable conformers (orientatiomers) that are chiral due to the specific spatial orientation of substituent groups. frontiersin.orgnih.gov This type of chirality is characterized by a chiral center connected to a remotely anchored functional group that acts as a blocker to free rotation. researchgate.netresearchgate.net While extensively studied in systems with C(sp²)-C(sp³) or C(sp)-C(sp³) bonds, the principles could apply to highly substituted decahydroquinoline derivatives where bulky groups might restrict rotation around an exocyclic single bond, leading to conformationally locked, chiral orientations.

Factors Governing Stereoselectivity and Diastereoselectivity in Chemical Reactions

The synthesis of a specific decahydroquinoline stereoisomer requires precise control over the formation of new chiral centers. The choice of reactants, catalysts, and reaction conditions governs the stereochemical outcome.

Substrate and Reagent Control : The existing stereochemistry in a starting material can direct the approach of a reagent. In the synthesis of poison frog alkaloids, the reduction of a ketone intermediate in the decahydroquinoline system showed high diastereoselectivity. mdpi.com The use of a small reducing agent like NaBH₄ resulted in attack from the less hindered convex face, yielding one alcohol isomer exclusively. mdpi.com In contrast, achieving the opposite stereochemistry required a different synthetic strategy. Similarly, in the synthesis of C4a- or C8a-substituted decahydroquinolines, the choice of hydride reagent (e.g., DIBAL) was critical for controlling the stereochemistry of the final product, leading exclusively to cis isomers in certain reductions. nih.gov

Reaction Type : The mechanism of the ring-forming reaction is crucial. A three-component reaction involving aldehydes, anilines, and 1-acetylcyclohexene (B1328911) in the presence of iodine yields trans-endo-decahydroquinolin-4-one derivatives with high diastereoselectivity. nih.gov The first enantioselective synthesis of the alkaloid cis-195J utilized a highly stereoselective vinylogous Mukaiyama-Mannich reaction to establish the first two stereocenters at the ring fusion with excellent control. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can effectively shield one face of the molecule, forcing a reaction to occur from the other side. The use of an (R)-phenylglycinol-derived oxazolodecahydroquinoline allowed for the stereoselective addition of Grignard reagents to form cis-DHQs with a C8a quaternary stereocenter. nih.gov The auxiliary is later cleaved and removed, leaving an enantiomerically enriched product.

Table 2: Examples of Stereocontrol in Decahydroquinoline Synthesis

| Reaction | Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | Exclusive formation of one alcohol diastereomer via convex face attack. | mdpi.com |

| Oxazolidine (B1195125) Cleavage | DIBAL | Exclusive formation of cis-decahydroquinoline isomer. | nih.gov |

| Annulation | Aldehyde, Aniline, Acetylcyclohexene, I₂ | Diastereoselective formation of trans-endo-decahydroquinolin-4-one. | nih.gov |

| Vinylogous Mukaiyama-Mannich | Chiral catalyst | Excellent diastereo- and enantiocontrol at the ring fusion. | nih.gov |

| Grignard Addition | Chiral oxazolodecahydroquinoline | Stereoselective formation of cis-DHQs with a C8a quaternary center. | nih.gov |

Advanced Analytical Techniques for Comprehensive Characterization in Decahydroquinoline Research

Hyphenated Mass Spectrometry for Structural and Compositional Analysis

Hyphenated mass spectrometry techniques, which combine a separation method with mass analysis, are indispensable for the study of complex chemical mixtures and the definitive identification of individual components.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of decahydroquinoline (B1201275) research, GC-MS is particularly useful for analyzing the free base form of decahydroquinoline or its volatile derivatives. The process involves separating the components of a mixture in a gaseous state, followed by their ionization and mass-to-charge ratio determination by the mass spectrometer.

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains reference spectra for decahydroquinoline, which can be used for the identification of this compound in unknown samples. nih.gov The electron ionization (EI) mass spectrum of decahydroquinoline typically shows a molecular ion peak (M+) at m/z 139, corresponding to its molecular weight. nih.gov Other significant fragments are observed at m/z 96, 97, 82, and 41, which provide a characteristic fingerprint for the molecule. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum provides a high degree of confidence in the identification of decahydroquinoline and its derivatives in a sample.

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures

For non-volatile or thermally unstable decahydroquinoline derivatives and for the analysis of complex mixtures, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected ions, which aids in structural elucidation.

In the analysis of complex samples, such as those from biological matrices or synthetic reaction mixtures, HPLC-MS/MS can identify and quantify various components. For instance, in metabolomics studies, similar LC-MS/MS approaches are used to identify a wide range of compounds, including those with structures related to decahydroquinoline. mdpi.comekb.eg The fragmentation patterns obtained from MS/MS experiments provide valuable information about the compound's structure, such as the presence of specific functional groups or substructures. mdpi.com

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Mass Measurements

Time-of-flight mass spectrometry (TOF-MS) is prized for its high mass resolution and accuracy, allowing for the determination of the elemental composition of a compound from its exact mass. europeanpharmaceuticalreview.comwikipedia.org This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

When coupled with either gas chromatography (GC-TOF-MS) or liquid chromatography (LC-TOF-MS), this technique provides unambiguous identification of compounds. researchgate.netnih.gov For example, high-resolution mass spectrometry has been used to identify dye compounds and their degradation products with great precision. researchgate.net In the context of decahydroquinoline research, TOF-MS can be used to confirm the elemental composition of newly synthesized derivatives and to identify unknown impurities with a high degree of confidence. nih.gov The high-speed data acquisition of TOF instruments also makes them suitable for high-throughput screening applications. nih.gov

State-of-the-Art Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures in solution.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Multi-dimensional NMR experiments provide a wealth of information about the connectivity and spatial relationships of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons in the molecular structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct C-H bond information. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton of a molecule. sdsu.eduresearchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected by chemical bonds. This is crucial for determining the stereochemistry and conformation of molecules like decahydroquinoline. researchgate.net

The combined application of these techniques allows for the unambiguous assignment of all proton and carbon signals in the NMR spectra of decahydroquinoline derivatives, leading to a complete and detailed structural elucidation. koreascience.krprinceton.edu For example, similar multi-dimensional NMR techniques have been used to assign the complex spectra of various organic molecules. nih.gov

Table 1: Common 2D NMR Experiments and Their Applications in Decahydroquinoline Research

| Experiment | Information Gained | Application to Decahydroquinoline |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies neighboring protons in the decahydroquinoline ring system. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Helps to establish the connectivity of the carbon framework and the position of substituents. |

| NOESY | ¹H-¹H through-space correlations | Determines the stereochemistry (cis/trans) of the ring fusion and the relative orientation of substituents. |

Quantitative NMR (qNMR) for Purity and Yield Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of a substance without the need for a structurally similar reference standard. ox.ac.uknih.gov By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the analyte can be calculated with high accuracy and precision. acs.orgsigmaaldrich.com

The purity of a decahydroquinoline hydrochloride sample, for instance, can be determined by ¹H qNMR. youtube.com This involves accurately weighing the sample and a suitable internal standard, dissolving them in an appropriate deuterated solvent, and acquiring a ¹H NMR spectrum under specific quantitative conditions. The integral of a well-resolved signal from the decahydroquinoline molecule is compared to the integral of a signal from the internal standard to determine the purity. This method is crucial for quality control in both research and industrial settings.

Complementary Spectroscopic and Diffraction Methods

In the comprehensive characterization of this compound, a multi-faceted analytical approach is essential. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide foundational structural and molecular weight information, a deeper understanding of its functional group composition, stereochemistry, and solid-state architecture requires the application of complementary spectroscopic and diffraction methods. Infrared (IR) spectroscopy is invaluable for identifying key functional groups and tracking reaction progress. Electronic Circular Dichroism (ECD) and optical rotation are pivotal for analyzing the compound's chirality, a critical aspect of its biological activity. Furthermore, X-ray Diffraction (XRD) offers definitive insights into the three-dimensional arrangement of the molecule in its crystalline solid state. The integration of these techniques provides a holistic characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule and to monitor the progression of chemical reactions in real-time. pepolska.pl By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which plots absorbance or transmittance against wavenumber. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the spectrum. libretexts.orgopenstax.org

In the context of this compound, IR spectroscopy is instrumental in confirming the presence of key structural features. The IR spectrum of a decahydroquinoline derivative will prominently display absorptions corresponding to C-H and C-C bond vibrations. Alkane C-H bonds typically show strong absorptions in the 2850–2960 cm⁻¹ region, while C-C bond vibrations appear in the 800–1300 cm⁻¹ range. pressbooks.pub The presence of the amine functional group is also readily identifiable. A secondary amine (R₂N-H), as found in the decahydroquinoline ring, exhibits a characteristic N-H stretching absorption in the 3300–3500 cm⁻¹ range. openstax.orgpressbooks.pub This N-H band is generally sharper and less intense than the broad O-H band of alcohols, which absorbs in a similar region. openstax.orgpressbooks.pub

For this compound, the formation of the ammonium (B1175870) salt by the protonation of the nitrogen atom leads to the appearance of a broad and strong absorption band for the N-H⁺ stretching vibrations, typically found between 2200 and 3000 cm⁻¹. This feature is a clear indicator of the hydrochloride salt formation.

The utility of IR spectroscopy extends beyond simple functional group identification to the dynamic monitoring of chemical reactions. youtube.com Modern Fourier Transform Infrared (FT-IR) spectrometers with rapid scanning capabilities can track chemical transformations in real time. pepolska.pl For instance, in the synthesis of decahydroquinoline derivatives, IR spectroscopy can be employed to monitor the disappearance of reactant-specific peaks and the emergence of product-specific absorptions. This allows for the optimization of reaction conditions and the determination of reaction endpoints. pepolska.plresearchgate.net The coupling of FT-IR with techniques like stopped-flow systems enables the study of very fast reactions, providing valuable kinetic and mechanistic data. pepolska.pl

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ (Ammonium ion) | Stretch | 2200-3000 | Strong, Broad |

| C-H (Alkane) | Stretch | 2850-2960 | Strong |

| C-H | Bend | 1470-1450 | Variable |

| C-N | Stretch | 1000-1250 | Medium |

| C-C | Stretch | 800-1300 | Variable |

Electronic Circular Dichroism (ECD) and Optical Rotation for Chiral Analysis

Decahydroquinoline possesses multiple stereocenters, leading to the existence of various stereoisomers. The analysis and characterization of these chiral forms are critical, as different enantiomers and diastereomers can exhibit distinct biological activities. Electronic Circular Dichroism (ECD) and optical rotation are two powerful chiroptical techniques for the stereochemical investigation of chiral molecules like this compound. nih.gov

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com This property, known as optical activity, is a hallmark of chiral substances. libretexts.orgpressbooks.pub The magnitude and direction of the rotation are measured using a polarimeter. The specific rotation, [α], is a standardized value that is characteristic of a particular enantiomer under specific conditions of temperature, wavelength, solvent, and concentration. masterorganicchemistry.com For a pair of enantiomers, the specific rotations are equal in magnitude but opposite in sign. libretexts.org In the synthesis of chiral decahydroquinoline alkaloids, comparison of the measured optical rotation of a synthetic sample with that of the natural product is a common method to determine the absolute configuration. For example, the absolute stereochemistry of synthetic cis-211A, a decahydroquinoline alkaloid, was confirmed by comparing its optical rotation ([α]D²⁵ −11.5) with the reported value for the natural compound. mdpi.com Similarly, the synthetic ent-cis-195A hydrochloride salt exhibited an optical rotation of [α]D²⁰ +12.7, which was consistent with literature data. mdpi.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. While the decahydroquinoline core itself may have weak electronic transitions in the accessible UV-Vis range, the presence of chromophoric substituents can give rise to distinct ECD spectra.

For complex molecules, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). This combination of experimental and theoretical ECD has become a reliable method for determining the absolute configuration of chiral molecules. nih.gov In a study of related hexahydropyrrolo[1,2-a]quinoline derivatives, the absolute configurations of the synthesized enantiomers were successfully elucidated by comparing their experimental HPLC-ECD spectra with TDDFT-ECD calculations. nih.gov This approach allows for the unambiguous assignment of stereochemistry, even for complex systems with multiple chiral centers. nih.gov

Table 2: Optical Rotation Data for Selected Decahydroquinoline Derivatives

| Compound | Specific Rotation ([α]) | Conditions | Reference |

|---|---|---|---|

| ent-cis-195A hydrochloride | +12.7 | c 0.35, MeOH, 20°C | mdpi.com |

| cis-211A | -11.5 | c 0.2, CHCl₃, 25°C | mdpi.com |

X-ray Diffraction (XRD) for Solid-State Structural Conformation

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined. youtube.com

In the study of related heterocyclic compounds, such as tetrahydroisoquinoline alkaloids, XRD has been successfully employed to confirm their molecular structures. For instance, the structure of (R)-Calycotomine, a tetrahydroisoquinoline alkaloid, was confirmed by single-crystal XRD analysis, which also revealed that the heterocyclic ring adopts a half-chair conformation. mdpi.com

For this compound, an XRD analysis would definitively establish the relative stereochemistry of the substituents on the decahydroquinoline ring system and provide insight into intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride ion, as well as crystal packing effects.

In cases where obtaining a suitable single crystal is challenging, X-ray powder diffraction (XRPD) can be utilized. researchgate.net XRPD produces a diffraction pattern from a powdered sample, which serves as a characteristic fingerprint of the crystalline solid. icdd.com This technique is particularly useful for identifying different crystalline forms (polymorphs), monitoring the purity of a crystalline sample, and obtaining unit cell parameters. researchgate.net The experimental powder pattern can be compared to a database or to a pattern calculated from a known crystal structure. nist.gov

Table 3: Crystal System and Space Group for a Related Pyrazoline Compound

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Monoclinic | I2/a | a = 25.440(5) Å, b = 5.124(2) Å, c = 26.261(6) Å, β = 105.75(2)° | researchgate.net |

Computational and Theoretical Chemistry Investigations of Decahydroquinoline Systems

Density Functional Theory (DFT) Studies on Decahydroquinoline (B1201275) Reactivity and Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for systems like decahydroquinoline hydrochloride, from reaction energetics to spectroscopic signatures.

Predicting Reaction Pathways, Transition States, and Energy Barriers

DFT calculations are a cornerstone for elucidating complex chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers associated with them, which is critical for understanding reaction kinetics.

For instance, DFT has been employed to investigate the hydrodenitrogenation (HDN) mechanism of quinoline (B57606) to produce decahydroquinoline on Ni-promoted MoS₂ catalysts. nih.gov These studies explore various hydrogenation and ring-opening pathways, calculating the energetics to determine the most favorable routes. nih.gov Similarly, DFT has been used to study the mechanisms of copper-catalyzed tandem arylation-cyclization reactions to form functionalized heterocycles. beilstein-journals.org While these studies may not focus specifically on the hydrochloride salt, the principles are directly applicable. A theoretical reaction pathway, such as a nucleophilic substitution on a decahydroquinoline derivative, can be modeled to find the transition state (TS) and determine the activation energy (ΔG‡), as illustrated in the hypothetical data below.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Decahydroquinolinium + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +22.5 |

| Products | Substituted Decahydroquinoline + Leaving Group | -15.0 |

Calculations are hypothetical and for illustrative purposes, typically performed at a level of theory like B3LYP/6-31G(d).

These calculations help predict whether a reaction is kinetically and thermodynamically favorable. The process involves locating the optimized geometries of reactants, products, and the transition state that connects them. youtube.com

Understanding Electronic Structure, Charge Distribution, and Reactivity Descriptors

DFT provides a detailed picture of the electronic properties of a molecule. For this compound, the protonation of the nitrogen atom significantly influences its electronic structure. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.govchemrevlett.com

Other calculated properties include ionization potential, electron affinity, electronegativity, hardness, and softness, which together are known as global reactivity descriptors. nih.gov The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org For decahydroquinolinium chloride, the positive charge is expected to be localized around the -NH₂⁺- group, making it a focal point for interactions.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 7.3 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 8.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Hardness (η) | 3.65 | Resistance to change in electron distribution |

Values are illustrative, based on general principles for protonated amines, and would be calculated using a functional like B3LYP with a suitable basis set. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is a highly effective tool for predicting spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govimist.ma These theoretical shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. researchgate.net

This predictive capability is invaluable for structural elucidation, allowing for the comparison of calculated spectra with experimental data to confirm a proposed structure or assign stereochemistry. nih.govnih.gov For this compound, DFT-GIAO can predict both ¹H and ¹³C NMR spectra, with modern methods achieving high accuracy. rsc.orgnyu.edu The protonation state of the nitrogen atom significantly affects the chemical shifts of nearby carbon and hydrogen atoms, an effect that can be accurately modeled.

| Atom | Calculated δ (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| ¹³C (C adjacent to N) | 50-60 | 45-65 |

| ¹³C (other aliphatic) | 20-40 | 20-45 |

| ¹H (H on N⁺) | 8.0-9.5 | 7.5-10.0 (solvent dependent) |

| ¹H (H adjacent to N) | 3.0-3.8 | 2.8-4.0 |

| ¹H (other aliphatic) | 1.2-2.5 | 1.0-2.8 |

Calculated values are estimates based on the GIAO-DFT method (e.g., B3LYP/6-311+G(d,p)) and are highly dependent on the specific isomer (cis/trans) and conformation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from DFT. mdpi.com It is an indispensable tool for studying the conformational landscape and interactions of flexible molecules like this compound. youtube.com

Studying Dynamic Behavior and Conformational Flexibility

The decahydroquinoline ring system is conformationally flexible, capable of existing in various stereoisomers (e.g., cis and trans fusions) and chair/boat conformations of its two fused rings. rsc.org MD simulations can explore these different conformations by simulating the molecule's movement over nanoseconds or longer.

By analyzing the simulation trajectory, one can identify the most stable and populated conformations, the transitions between them, and the flexibility of different parts of the molecule. nih.gov Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. For this compound, MD simulations can reveal how protonation affects the preferred conformation and the dynamics of the ring system.

| Conformer | Description | Population (%) | Average Radius of Gyration (Rg, Å) |

|---|---|---|---|

| Chair-Chair | Both rings in stable chair conformations | ~95 | 2.8 |

| Chair-Twist-Boat | One ring transitioning to a higher-energy form | ~4 | 2.9 |

| Other | Minor, transient conformations | ~1 | - |

This data is illustrative of what an MD simulation could reveal about the conformational preferences of the decahydroquinoline core structure.

Simulating Solvent Effects on Decahydroquinoline Structure and Reactivity

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. psu.edu This is particularly true for charged species like this compound. MD simulations can explicitly model the surrounding solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. nih.gov

For this compound in an aqueous solution, MD simulations can model the formation and dynamics of hydrogen bonds between the protonated amine (-NH₂⁺-) and surrounding water molecules. nih.gov These interactions stabilize the charged species and influence its conformational equilibrium. researchgate.net Constant-pH MD simulations can even be used to study the effects of proton exchange with the solvent on the dynamics of the molecule. nih.gov Understanding these solvent effects is crucial for bridging the gap between theoretical calculations and real-world experimental conditions. rsc.orgresearchgate.net

Theoretical Approaches to Stereoselectivity and Chiral Phenomena

Theoretical and computational chemistry serve as powerful tools for dissecting the intricate stereochemical outcomes and chiral phenomena associated with decahydroquinoline systems. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide profound insights into reaction mechanisms, conformational preferences, and the origins of stereoselectivity, guiding the rational design of synthetic routes to specific stereoisomers.

Elucidating Reaction Pathways and Stereocontrol

Computational studies have been instrumental in clarifying the mechanistic details of reactions that yield specific decahydroquinoline stereoisomers. DFT calculations, for instance, can model transition states to predict the most energetically favorable reaction pathway, thereby explaining observed product distributions. researchgate.net These models are crucial for understanding how factors like catalyst structure, reagent choice, and reaction conditions dictate the stereochemical outcome. researchgate.netresearchgate.net

A significant area of investigation has been the stereoselective synthesis of C4a- or C8a-substituted decahydroquinolines. Theoretical studies have been employed to understand the high stereoselectivity observed in reactions involving chiral precursors. By analyzing the transition state energies, researchers can rationalize why a particular diastereomer or enantiomer is formed preferentially. For example, in reactions creating the cis-decahydroquinoline (B84933) backbone, computational models can confirm that the observed product results from an approach on the less sterically hindered face of an intermediate. nih.gov

The choice of reagents plays a critical and predictable role in determining the final stereochemistry, a phenomenon that has been clarified by theoretical approaches. The reduction of precursor molecules is a key step where stereoselectivity is often installed. Computational models can explain why different reducing agents lead to different isomers. For instance, the reductive cleavage of an oxazolidine (B1195125) ring fused to the quinoline system can yield either cis or trans products depending on the hydride source used.

Interactive Table: Theoretical Prediction of Stereochemical Outcomes in Decahydroquinoline Synthesis This table outlines how different reagents, as analyzed through theoretical models, influence the stereochemical outcome in the formation of substituted decahydroquinolines.

| Precursor Type | Reagent/Condition | Theoretical Rationale | Predicted/Observed Outcome |

| Oxazolodecahydroquinoline | Michael Acceptors (e.g., Methyl Vinyl Ketone) | Analysis of stereoelectronic and steric effects in the transition state of the enamine attack on the enone. | High stereoselectivity in the initial addition product. |

| Substituted Oxazolodecahydroquinoline | DIBAL-H (Diisobutylaluminium hydride) | The reducing agent's steric bulk and coordination preference favor a specific pathway for C-O bond cleavage. | High stereoselectivity for the cis-decahydroquinoline isomer. |

| Substituted Oxazolodecahydroquinoline | L-selectride | The steric hindrance of this bulky hydride favors attack from the opposite face compared to less hindered hydrides. | Preferential formation of the trans-decahydroquinoline (B8913) isomer. |

| Unsaturated Lactam-ester bicycle | H₂, 10% Pd/C | Hydrogenation is predicted to occur from the less sterically hindered face of the bicyclic system. | Stereoselective reduction leading to a single diastereomer of the cis-fused decahydroquinoline. nih.gov |

Conformational Analysis and Chiral Phenomena

The decahydroquinoline framework is a flexible bicyclic system with multiple stereocenters, leading to a complex conformational landscape. Ab initio quantum chemistry calculations, such as the Møller-Plesset perturbation theory (MP2) level of theory, are employed to investigate this landscape. rsc.org Such high-level calculations can accurately discriminate between multiple stable conformations, such as different chair and boat forms of the constituent rings, and identify energetically equivalent enantiomeric pairs. rsc.org These studies can also determine the energy barriers between conformers, explaining whether different forms can interconvert at a given temperature. rsc.org While detailed studies may focus on precursors like tetrahydroquinoline, the principles are directly applicable to understanding the stability and geometry of the fully saturated decahydroquinoline system.

Beyond predicting the outcomes of specific reactions, theoretical chemistry also provides a framework for understanding more fundamental chiral phenomena. nih.govnih.gov The chirality of molecules is a critical factor in their biological activity and chemical reactivity. advancedsciencenews.com Advanced theories explore how the inherent chirality of a molecule can influence electronic properties and reactivity on a quantum level. nih.gov DFT computational studies can model the relative stability of different "orientatiomers" or rotamers, providing insight into newly discovered forms of chirality that could be relevant in complex, substituted decahydroquinoline structures. nih.gov These theoretical tools help build models that differentiate and predict the stability of various chiral molecular frameworks. nih.gov

Broader Academic Applications and Future Research Directions of Decahydroquinoline

Decahydroquinoline (B1201275) as a Model System for Fundamental Chemical Process Understanding

The study of decahydroquinoline and its formation provides a powerful lens through which fundamental principles of chemical reactions and catalysis can be explored. Modeling chemical processes involves calculating the concentration profiles of all species over time, based on the reaction's underlying mechanism. researchgate.net While many simple reactions have explicit solutions, more complex systems, like those involving decahydroquinoline, benefit from numerical integration to understand their kinetics. researchgate.net This computational approach is crucial for dissecting intricate reaction networks and optimizing conditions. mdpi.comelsevier.com

The catalytic hydrogenation of quinoline (B57606) to decahydroquinoline is a well-studied reaction that offers significant insights into catalytic processes, particularly in the context of Liquid Organic Hydrogen Carriers (LOHC). ncl.res.inresearchgate.net LOHC systems are promising for hydrogen storage, and the quinoline-decahydroquinoline pair is a key candidate. researchgate.net

These findings are critical for catalyst design. Understanding the structure-activity relationship—how factors like the catalyst's surface area, dispersion of the active metal, and electronic properties influence the reaction—is paramount. numberanalytics.com The principles learned from the decahydroquinoline system, such as the role of support materials (e.g., alumina) and promoters in enhancing performance and stability, are broadly applicable to the design of catalysts for various dehydrogenation and hydrogenation reactions. numberanalytics.com

The synthesis of substituted decahydroquinolines serves as an excellent model for probing the principles of organic reactivity and stereoselectivity. A notable example is the diastereoselective synthesis of a highly substituted cis-decahydroquinoline (B84933). nih.gov In one study, a Knoevenagel condensation was employed, and researchers discovered that the choice of base as a catalyst had a profound impact on the reaction's stereochemical outcome. nih.gov Using a standard base like piperidine (B6355638) resulted in a mixture of diastereomers, whereas switching to a tertiary amine catalyst like triethylamine (B128534) (Et3N) yielded the cis-diastereomer exclusively. nih.gov This shift is believed to alter the reaction mechanism, preventing epimerization and demonstrating how subtle changes in reaction conditions can be used to control complex molecular transformations. nih.gov

Furthermore, the development of direct C-H amination and other transformative reactions represents a major goal in modern organic synthesis, aiming to streamline the construction of complex molecules by avoiding lengthy protecting-group strategies. ethz.ch The rigid scaffold of decahydroquinoline provides a testing ground for the application and refinement of such novel synthetic methods, pushing the boundaries of what is possible in the creation of nitrogen-containing compounds.

Advancements in Asymmetric Synthesis Utilizing Decahydroquinoline Scaffolds

The decahydroquinoline scaffold is a prominent feature in a wide array of natural products, many of which exhibit significant biological activity. nih.govmdpi.com The specific stereochemistry of these molecules is often crucial to their function, making asymmetric synthesis—the selective production of a single enantiomer or diastereomer—an area of intense research.

Significant progress has been made in the asymmetric total synthesis of marine alkaloids like the lepadins, which are characterized by a cis-fused decahydroquinoline core. nih.gov Researchers have developed collective synthesis strategies that can produce multiple members of the lepadin family from a common intermediate, showcasing the power and efficiency of modern synthetic planning. nih.gov These routes often employ sophisticated reactions, such as the aza-Achmatowicz rearrangement and intramolecular cycloadditions, to construct the core structure with high stereocontrol. nih.gov

Similarly, the total synthesis of decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A, has been achieved through multi-step sequences that carefully build up the required stereocenters. mdpi.com These syntheses not only provide access to rare natural products for biological study but also drive the development of new synthetic methods and strategies. The decahydroquinoline scaffold is thus a key target for innovation in asymmetric catalysis, where new chiral catalysts and reagents are constantly being designed to improve the efficiency and selectivity of these challenging syntheses. rsc.orgchemrxiv.org

Strategic Development of Novel Synthetic Routes to Complex Nitrogen-Containing Heterocyclic Systems